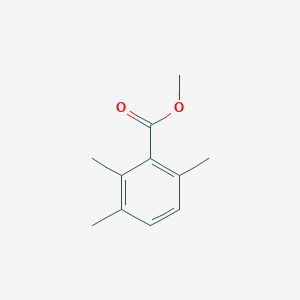

Methyl 2,3,6-trimethylbenzoate

説明

Methyl 2,3,6-trimethylbenzoate is a benzoic acid derivative with three methyl groups substituted at the 2-, 3-, and 6-positions of the benzene ring and a methyl ester functional group. The compound is commercially available as a building block in organic synthesis, with high purity grades priced at €1,030.00 per 500 mg, indicating specialized applications or challenging synthesis .

特性

IUPAC Name |

methyl 2,3,6-trimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-6-8(2)10(9(7)3)11(12)13-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXODXUSRCBKOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2,3,6-trimethylbenzoate can be synthesized through the esterification of 2,3,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

化学反応の分析

Types of Reactions: Methyl 2,3,6-trimethylbenzoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in aqueous ethanol under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Hydrolysis: 2,3,6-trimethylbenzoic acid and methanol.

Reduction: 2,3,6-trimethylbenzyl alcohol.

Substitution: 2,3,6-trimethyl-4-nitrobenzoate (in the case of nitration).

科学的研究の応用

Methyl 2,3,6-trimethylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.

Industrial Applications: this compound is used as a flavoring agent and in the manufacture of fragrances.

作用機序

The mechanism of action of methyl 2,3,6-trimethylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include metabolic processes where the compound is metabolized to its corresponding acid or alcohol derivatives .

類似化合物との比較

Ethyl 2,3,6-Trimethylbenzoate

- Structure : Ethyl ester with methyl groups at 2-, 3-, and 6-positions.

- Synthesis : Produced via selenium dioxide oxidation of ethyl α-safranate in acetic acid, yielding 63% of the product .

- Reactivity : Undergoes Wagner-Meerwein rearrangement under solvolysis conditions, forming carbonium ions that fragment or rearrange into other esters (e.g., ethyl 2,6-dimethylbenzoate) .

Methyl 2,4,6-Trimethylbenzoate

- Structure : Structural isomer with methyl groups at 2-, 4-, and 6-positions.

- Market Data : Subject of market analysis reports, suggesting industrial demand in niche sectors (e.g., agrochemicals or pharmaceuticals) .

- Differentiation : The 2,4,6-substitution pattern may confer distinct steric and electronic properties compared to the 2,3,6-isomer, influencing reactivity and applications.

Methyl 2,3,6-Trihydroxybenzoate

- Structure : Features hydroxyl groups instead of methyl groups at the 2-, 3-, and 6-positions.

- Physicochemical Data :

- Bioactivity :

- Source : Isolated from Sorindeia juglandifolia fruit extracts .

- Key Difference : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving solubility in aqueous environments compared to the lipophilic trimethyl analog.

Ethyl 2,3,6-Trifluorobenzoate

- Structure : Fluorine atoms replace methyl groups at 2-, 3-, and 6-positions.

- Physicochemical Data: Molecular formula: C₉H₇F₃O₂ CAS No.: 773134-90-0 .

- Applications : Fluorinated analogs are often used in medicinal chemistry to modulate metabolic stability and bioavailability.

Methyl 2,3-Diamino-5,6-dimethylbenzoate

- Structure: Contains amino groups at 2- and 3-positions and methyl groups at 5- and 6-positions.

- Physicochemical Data :

Key Research Findings

- Substituent Effects : Methyl groups at 2,3,6-positions increase steric hindrance and lipophilicity, making Methyl 2,3,6-trimethylbenzoate less reactive in polar environments compared to hydroxylated analogs .

- Bioactivity: Hydroxyl groups in Methyl 2,3,6-trihydroxybenzoate enhance its anti-malarial potency (IC₅₀ = 13.04 µM) compared to non-hydroxylated esters, likely due to improved target binding .

- Synthetic Utility : Ethyl 2,3,6-trimethylbenzoate’s role in Wagner-Meerwein rearrangements highlights the reactivity of trimethyl-substituted esters under acidic conditions .

生物活性

Methyl 2,3,6-trimethylbenzoate is an aromatic ester derived from the benzoic acid family. Its unique structure, characterized by three methyl groups at the 2, 3, and 6 positions of the benzene ring, influences its biological properties and potential applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is a light yellow liquid with a molecular formula of C12H16O2. The presence of multiple methyl groups contributes to its steric hindrance, which can affect its reactivity and interaction with biological targets.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies indicate that this compound exhibits moderate antimicrobial activity against various bacterial and fungal strains. Its efficacy appears to be influenced by the concentration used and the specific microorganisms tested.

- Bacterial Inhibition : Research has demonstrated that this compound can inhibit the growth of certain Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

- Fungal Activity : In vitro studies have shown that this compound can inhibit fungal strains like Candida albicans and Aspergillus niger. The compound's ability to penetrate fungal cell walls may contribute to its antifungal effects.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Bacillus subtilis | 150 µg/mL |

| Candida albicans | 100 µg/mL |

| Aspergillus niger | 250 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Methyl esters can act as enzyme inhibitors by mimicking substrate structures, thereby interfering with metabolic pathways critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in microbial cells by generating ROS, leading to cellular damage.

Case Studies

- Study on Antibacterial Properties : A study published in the Journal of Applied Microbiology evaluated the antibacterial effects of this compound against foodborne pathogens. Results indicated significant inhibition at concentrations above 150 µg/mL, suggesting potential use as a food preservative.

- Fungal Resistance Study : Research conducted at a university microbiology lab assessed the antifungal properties against Candida albicans. The study found that treatment with this compound reduced fungal viability by over 70% at a concentration of 100 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。